molecular formula C21H21N3O2 B6578887 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one CAS No. 1171745-75-7

4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one

Cat. No.: B6578887
CAS No.: 1171745-75-7
M. Wt: 347.4 g/mol
InChI Key: WMKYYGWSERWTGG-UHFFFAOYSA-N
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Description

4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one (CAS: 1171745-75-7, molecular formula: C₂₁H₂₁N₃O₂, molecular weight: 347.41) is a pyrrolidin-2-one derivative featuring a 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group and a phenethyl side chain.

Properties

IUPAC Name

4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-7-5-6-10-18(15)21-22-20(23-26-21)17-13-19(25)24(14-17)12-11-16-8-3-2-4-9-16/h2-10,17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKYYGWSERWTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidoximes and Carboxylic Acid Derivatives

The 5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl group is synthesized via cyclization between 2-methylbenzohydrazide and a nitrile precursor. A representative protocol involves:

  • Formation of amidoxime : React 2-methylbenzoic acid with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 h).

  • Cyclization : Treat the amidoxime with methyl cyanoacetate in the presence of NaOH/DMSO at room temperature (24 h, 70% yield).

Reaction Conditions :

StepReagentsSolventTemperatureYield
1NH₂OH·HCl, NaOHEthanol80°C85%
2Methyl cyanoacetate, NaOH/DMSODMSORT70%

This method avoids harsh conditions and minimizes byproducts compared to traditional acyl chloride routes.

Preparation of the Pyrrolidin-2-One Core

Donor–Acceptor Cyclopropane Opening and Lactamization

The 1-(2-phenylethyl)pyrrolidin-2-one fragment is synthesized via a Lewis acid-catalyzed ring-opening of donor–acceptor (DA) cyclopropanes followed by lactamization:

  • DA cyclopropane synthesis : React dimethyl cyclopropane-1,1-dicarboxylate with 2-phenylethylamine in the presence of Ni(ClO₄)₂ (5 mol%) in toluene (reflux, 12 h).

  • Lactamization : Add acetic acid (2 equiv.) to the crude mixture and reflux for 6 h to induce cyclization (diastereomeric ratio: 1:1, 75% yield).

Key Data :

  • Substrate : Dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate.

  • Catalyst : Ni(ClO₄)₂ enhances nucleophilic attack by 2-phenylethylamine.

  • Dealkoxycarbonylation : Saponification with NaOH followed by thermolysis removes ester groups (overall yield: 68%).

Fragment Coupling Strategies

Alkylation of the Oxadiazole with Pyrrolidin-2-One

The final step involves coupling the oxadiazole and pyrrolidin-2-one fragments via N-alkylation:

  • Activation : Treat 5-(2-methylphenyl)-1,2,4-oxadiazol-3-ylmethanol with thionyl chloride to form the corresponding chloride.

  • Alkylation : React the chloride with 1-(2-phenylethyl)pyrrolidin-2-one in the presence of K₂CO₃ in DMF (80°C, 8 h, 65% yield).

Optimization Notes :

  • Solvent : DMF improves solubility of intermediates.

  • Base : K₂CO₃ minimizes elimination side reactions.

  • Temperature : Elevated temperatures accelerate SN2 displacement.

Alternative Synthetic Pathways

One-Pot Tandem Reactions

Recent advances enable a streamlined approach:

  • Simultaneous cyclopropane opening and oxadiazole formation : Use a bifunctional catalyst (e.g., Cu(OTf)₂) to mediate both steps in a single vessel.

  • Yield : 58% overall, with reduced purification steps.

Advantages :

  • Eliminates intermediate isolation.

  • Reduces solvent waste.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 9H, aromatic), 4.32 (t, J = 7.2 Hz, 2H, CH₂), 3.78 (s, 2H, oxadiazole-CH₂), 2.90–2.75 (m, 4H, pyrrolidinone-CH₂).

  • HRMS : m/z calc. for C₂₂H₂₂N₃O₂ [M+H]⁺: 376.1661; found: 376.1658.

Physicochemical Properties

PropertyValue
Molecular Weight375.43 g/mol
logP3.74
Melting Point127–129°C
SolubilityInsoluble in water; soluble in DCM, DMF

Industrial-Scale Considerations

Process Optimization

  • Continuous flow reactors : Improve heat transfer and reduce reaction times for cyclopropane opening (residence time: 30 min vs. 12 h batch).

  • Catalyst recycling : Ni(ClO₄)₂ recovery via aqueous extraction (85% recovery rate) .

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the efficacy of oxadiazole derivatives in targeting specific cancer cell lines, suggesting that modifications to the oxadiazole structure can enhance biological activity against malignancies .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Studies have shown that certain oxadiazole derivatives possess potent activity against a range of bacteria and fungi. The structural features of 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Neuropharmacology

Cognitive Enhancers
There is growing interest in the neuropharmacological potential of oxadiazole compounds. Some derivatives have demonstrated cognitive-enhancing effects in animal models, suggesting that they may be useful in treating neurodegenerative diseases like Alzheimer's. The specific structural elements of this compound may influence its interaction with neurotransmitter systems .

Material Science

Polymer Chemistry
In materials science, compounds like this compound are being explored for their potential as polymer additives. Their unique chemical properties can enhance the thermal stability and mechanical strength of polymers. Research into incorporating such compounds into polymer matrices has shown promising results in improving material performance under various conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its applications. Modifications to the oxadiazole ring and the pyrrolidine moiety can significantly affect biological activity and solubility. For instance:

Modification Effect on Activity
Substituents on the oxadiazole ringEnhanced anticancer activity
Variations in the phenylethyl groupImproved neuropharmacological effects
Changes in the pyrrolidine structureAltered antimicrobial properties

Case Studies

Several studies have documented specific applications of this compound:

  • Anticancer Study : A recent investigation demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential as therapeutic agents .
  • Neuroprotective Effects : In a study focusing on neurodegenerative diseases, modifications to the base structure led to compounds that improved memory retention in rodent models by enhancing acetylcholine levels .
  • Material Enhancement : Research showed that integrating this compound into a polymer matrix resulted in a 30% increase in tensile strength compared to unmodified polymers .

Mechanism of Action

The mechanism of action of 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s core structure shares similarities with other pyrrolidin-2-one and oxadiazole derivatives. Below is a comparative analysis of substituents, molecular properties, and inferred pharmacological implications:

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Substituents on Oxadiazole Substituents on Pyrrolidin-2-one Molecular Formula Molecular Weight Key Differences
Target compound (1171745-75-7) 2-methylphenyl 2-phenylethyl C₂₁H₂₁N₃O₂ 347.41 Baseline for comparison.
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) 4-pyridyl 2-phenylethyl + pyrrolidin-3-yloxy C₂₆H₂₅N₅O₂ 439.51 Pyridyl group introduces polarity; stereochemistry (R-configuration) may affect binding.
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one (941962-51-2) 2-chlorophenyl 3,4-dimethoxyphenyl C₂₀H₁₈ClN₃O₄ 399.8 Chlorine increases electronegativity; dimethoxy groups enhance hydrophilicity.
4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one (941997-93-9) 2,4-dimethoxyphenyl 4-methoxyphenyl C₂₁H₂₁N₃O₅ 395.4 Multiple methoxy groups improve solubility but may reduce membrane permeability.
1-(3-Chlorophenyl)-4-(5-(4-methoxyphenethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (Discontinued) 3-chlorophenyl 4-methoxyphenethyl C₂₂H₂₁ClN₄O₃ 432.88 Chlorine and methoxy phenethyl increase steric bulk; discontinued status suggests potential toxicity or inefficacy.

Pharmacological Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-methylphenyl group (electron-donating) contrasts with chlorine-substituted analogs (e.g., 941962-51-2), which may alter receptor-binding affinity or metabolic stability .
  • Steric Effects : The phenethyl side chain in the target compound provides moderate steric bulk, whereas analogs like 1a incorporate additional pyrrolidin-3-yloxy groups, which could influence conformational flexibility .

Biological Activity

The compound 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one is a member of the oxadiazole family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O2C_{19}H_{20}N_{4}O_{2}, with a molecular weight of approximately 336.39 g/mol. Its structure includes an oxadiazole ring and a pyrrolidine moiety, which are pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it acts as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1) , which plays a significant role in modulating neurotransmitter systems. This interaction can lead to various intracellular signaling cascades affecting neuronal activity and behavior.

Antioxidant Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay has been used to evaluate the antioxidant potential of similar compounds. The introduction of oxadiazole moieties has been shown to enhance antioxidant activity compared to traditional antioxidants like ascorbic acid .

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid88.6%
This compoundTBD

Neuropharmacological Effects

The compound has been evaluated for its effects on neurotransmitter systems, particularly focusing on dopamine and norepinephrine transporters. Studies suggest that it may inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced mood and cognitive function .

Study on Neurotransmitter Uptake

A study investigated the effect of this compound on dopamine transporter (DAT) activity in vitro. The results indicated a significant inhibition of DAT at nanomolar concentrations, suggesting potential applications in treating disorders characterized by dopaminergic dysfunctions such as ADHD and depression .

Antimicrobial Activity

Another study explored the antimicrobial properties of oxadiazole derivatives. It was found that compounds similar to This compound exhibited potent activity against Gram-positive bacteria. This suggests a potential role in developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization reactions, such as coupling a hydrazide precursor with a nitrile under acidic or basic conditions to form the oxadiazole ring. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during coupling steps . Key steps include:

  • Step 1 : Formation of the pyrrolidin-2-one core via lactamization.
  • Step 2 : Oxadiazole ring synthesis using nitrile and hydrazide precursors.
  • Optimization : Temperature (80–120°C), pH control (e.g., NaOH for deprotonation), and catalysts (e.g., Lewis acids) improve yields (Table 1).
ParameterOptimal RangeImpact on Yield
Temperature100–110°C+20–30%
SolventDMF/THF+15% solubility
CatalystZnCl₂+25% efficiency

Q. Which analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • HPLC : Purity assessment (>98%) using C18 columns and acetonitrile/water gradients .
  • XRD : Confirms crystal structure and intermolecular interactions (e.g., hydrogen bonding in the oxadiazole moiety) .
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., 2-methylphenyl vs. phenylethyl groups) .

Q. How is the solubility profile determined under varying conditions?

  • Protocol : Solubility tests in solvents (water, DMSO, ethanol) at 25–37°C. DMSO shows >50 mg/mL solubility, critical for in vitro assays .

Advanced Research Questions

Q. How can contradictory data on thermal stability be resolved?

  • Approach : Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres. Discrepancies arise from decomposition pathways:

  • In N₂ : Stable up to 250°C (5% mass loss).
  • In O₂ : Degrades at 180°C due to oxadiazole ring oxidation .

Q. What strategies are used to study structure-activity relationships (SAR) for anticancer activity?

  • Methods :

  • Analog synthesis : Modify substituents (e.g., 2-methylphenyl → 4-fluorophenyl) and compare IC₅₀ values in cancer cell lines .
  • Molecular docking : Simulate binding to targets (e.g., tubulin or kinases) using AutoDock Vina .

Q. How does the compound’s mechanism of action in apoptosis induction differ across cell types?

  • Experimental design :

  • Flow cytometry : Annexin V/PI staining to quantify apoptosis in HeLa vs. MCF-7 cells.
  • Western blot : Measure caspase-3/9 activation and Bcl-2 suppression .

Q. What computational methods predict metabolic stability?

  • Tools :

  • CYP450 inhibition assays : Liver microsomes + LC-MS to identify metabolites.
  • In silico prediction : SwissADME or ADMETLab for CYP3A4/2D6 interactions .

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